1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
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Overview
Description
1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
The synthesis of 1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step reactions. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzaldehyde, followed by further synthetic steps to introduce the dichlorophenyl and phenyl-pyrrol groups . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the phenyl or pyrrol rings.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The dichlorophenyl and phenyl-pyrrol groups contribute to its binding affinity and specificity, allowing it to interact with a wide range of biological targets .
Comparison with Similar Compounds
When compared to other imidazole derivatives, 1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- stands out due to its unique structural features and diverse reactivity. Similar compounds include:
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity.
Diphenyl-1H-imidazole: Explored for its antiviral properties.
1,4-Disubstituted imidazoles: Commonly used in various chemical and biological applications.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
170938-60-0 |
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Molecular Formula |
C20H15Cl2N3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-18-7-6-15(10-19(18)22)20(25-9-8-23-13-25)17-12-24-11-16(17)14-4-2-1-3-5-14/h1-13,20,24H |
InChI Key |
QDEDFXAQPPQYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC(=C(C=C3)Cl)Cl)N4C=CN=C4 |
Origin of Product |
United States |
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